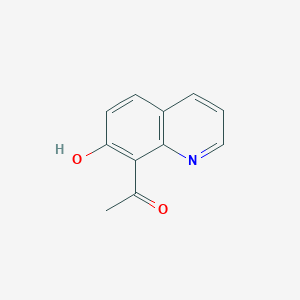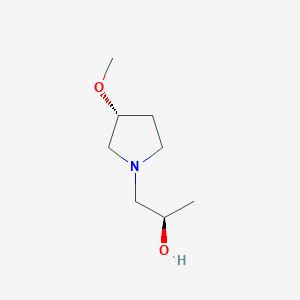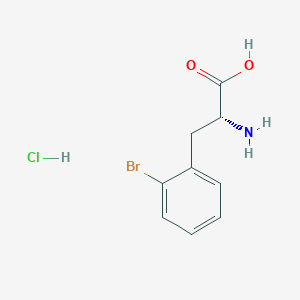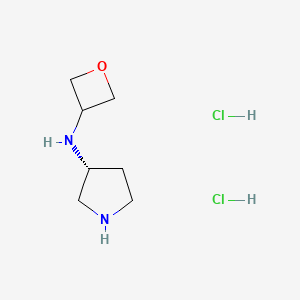amine](/img/structure/B11755626.png)
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine is a chemical compound with a unique structure that combines a pyrazole ring with a phenylethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1-ethyl-5-fluoro-1H-pyrazole with 2-phenylethylamine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine may involve more advanced techniques, such as continuous flow reactors, to enhance the efficiency and yield of the reaction. The use of high-throughput screening methods can also help optimize the reaction conditions and identify the most effective catalysts and solvents for the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives of the original compound .
Applications De Recherche Scientifique
(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine include other pyrazole derivatives and phenylethylamine derivatives. Examples include:
- 1-ethyl-5-fluoro-1H-pyrazole
- 2-phenylethylamine
- 1-ethyl-3-methyl-1H-pyrazole
- 4-fluoro-2-phenylethylamine
Uniqueness
What sets (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine apart from these similar compounds is its unique combination of a pyrazole ring with a phenylethylamine moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C14H18FN3 |
|---|---|
Poids moléculaire |
247.31 g/mol |
Nom IUPAC |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C14H18FN3/c1-2-18-14(15)13(11-17-18)10-16-9-8-12-6-4-3-5-7-12/h3-7,11,16H,2,8-10H2,1H3 |
Clé InChI |
XFCCWVNOGZJLCD-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C=N1)CNCCC2=CC=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-Bromospiro[cyclohexane-1,3'-indole]](/img/structure/B11755554.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine](/img/structure/B11755557.png)
![6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B11755561.png)
![Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate](/img/structure/B11755568.png)



![(1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B11755600.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755601.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755605.png)

![6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11755619.png)

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B11755623.png)
